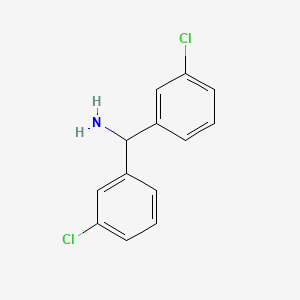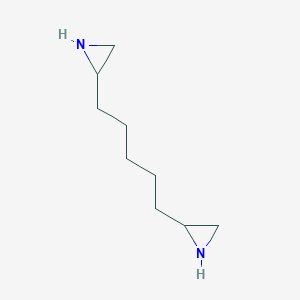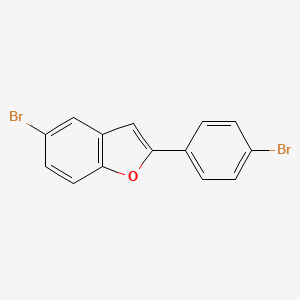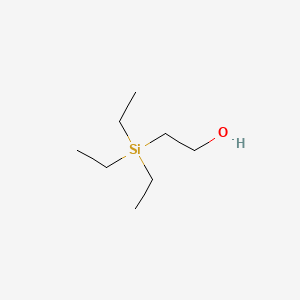
2-(Triethylsilyl)ethanol
Descripción general
Descripción
2-(Triethylsilyl)ethanol is an organosilicon compound with the molecular formula C8H20OSi. It is a clear, colorless liquid that is used primarily as a reagent in organic synthesis. The compound features a triethylsilyl group attached to an ethanol backbone, making it a valuable protecting group for various functional groups in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
From Ethyl Bromoacetate: One method involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotriethylsilane. The resultant ethyl triethylsilylacetate is then reduced using lithium aluminum hydride or borane-tetrahydrofuran.
Hydroboration/Oxidation: Another method involves the hydroboration of vinyltriethylsilane followed by oxidation.
Grignard Reaction: The most convenient method involves the reaction of the Grignard reagent formed from (chloromethyl)triethylsilane with paraformaldehyde.
Industrial Production Methods
Industrial production methods for 2-(Triethylsilyl)ethanol typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(Triethylsilyl)ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: It can be reduced to form triethylsilyl-protected alcohols.
Substitution: The hydroxyl group can be substituted with various functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents like LiAlH4 (Lithium aluminum hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Tosyl chloride in the presence of a base like pyridine is often used for substitution reactions.
Major Products
Oxidation: Triethylsilyl aldehyde or triethylsilyl carboxylic acid.
Reduction: Triethylsilyl-protected alcohols.
Substitution: Triethylsilyl ethers or esters.
Aplicaciones Científicas De Investigación
2-(Triethylsilyl)ethanol is widely used in various fields of scientific research:
Chemistry: It serves as a protecting group for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules, including peptides and nucleotides.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The primary mechanism of action for 2-(Triethylsilyl)ethanol involves its role as a protecting group. The triethylsilyl group is introduced to protect sensitive functional groups during chemical reactions. This protection is achieved through the formation of stable silyl ethers or esters, which can be selectively removed under mild conditions using reagents like TBAF (Tetrabutylammonium fluoride) in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyl)ethanol: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-(Triisopropylsilyl)ethanol: Features a triisopropylsilyl group, offering greater steric protection.
2-(Triisobutylsilyl)ethanol: Contains a triisobutylsilyl group, providing different steric and electronic properties.
Uniqueness
2-(Triethylsilyl)ethanol is unique due to its balance of steric protection and ease of removal. The triethylsilyl group offers sufficient steric bulk to protect functional groups effectively while being less bulky than triisopropylsilyl or triisobutylsilyl groups, making it easier to remove under mild conditions.
Propiedades
IUPAC Name |
2-triethylsilylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20OSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQKEDRMGAUFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183420 | |
| Record name | Ethanol, 2-(triethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-67-8 | |
| Record name | Ethanol, 2-(triethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(triethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


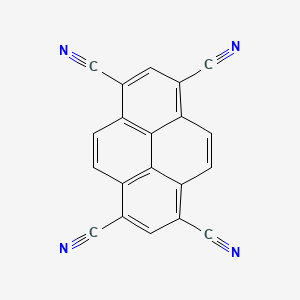
![4,8-Dioxatricyclo[5.1.0.03,5]octane](/img/structure/B3050765.png)
![Ethyl 2-[(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B3050766.png)

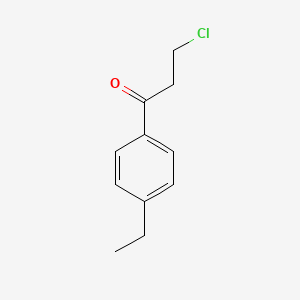
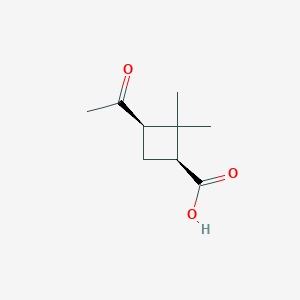
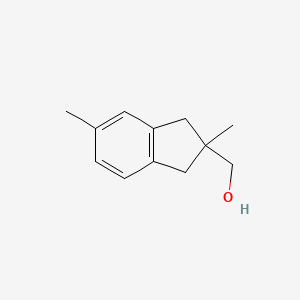

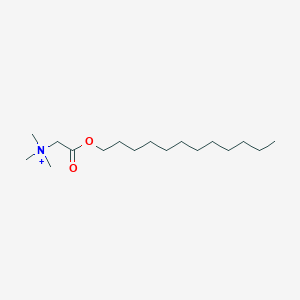
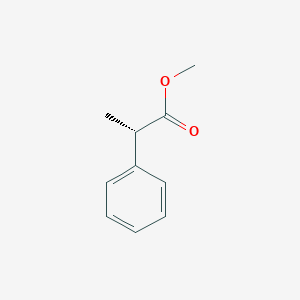
![1H-Imidazo[4,5-d]pyridazin-7-ol](/img/structure/B3050778.png)
